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Compound of Interest

2,6-Dibromo-4-isopropylbenzoic
Compound Name: o
aci

cat. No.: B6287577

Disclaimer: Extensive research for "2,6-Dibromo-4-isopropylbenzoic acid" has revealed a
significant scarcity of specific experimental data in publicly accessible scientific literature and
databases. Consequently, this guide provides a comprehensive overview based on available
information for structurally related compounds, alongside theoretical insights into its molecular
structure, potential synthesis, and speculative characteristics. This document is intended for
researchers, scientists, and drug development professionals, offering a foundational
understanding where direct experimental evidence is currently lacking.

Molecular Structure and Properties

The molecular structure of 2,6-Dibromo-4-isopropylbenzoic acid consists of a benzene ring
substituted with a carboxylic acid group, an isopropyl group at position 4, and two bromine
atoms at positions 2 and 6.

Chemical Identifiers:
e CAS Number: 2484889-02-1
e Molecular Formula: CioH10Br20:2

e Molecular Weight: 321.99 g/mol
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The presence of two bulky bromine atoms ortho to the carboxylic acid group is expected to
cause significant steric hindrance. This will likely force the carboxylic acid group to twist out of
the plane of the benzene ring, impacting its electronic properties and intermolecular
interactions.

Comparative Physicochemical Data

To provide context, the following table summarizes key physicochemical properties of the
parent compound, 4-isopropylbenzoic acid, and the mono-brominated analogue, 2-bromo-4-
isopropylbenzoic acid. These values are derived from computational predictions and
experimental data where available.

. 2-Bromo-4- 2,6-Dibromo-4-
4-l1sopropylbenzoic ] . ]
Property i isopropylbenzoic isopropylbenzoic
aci
acid acid (Predicted)
Molecular Formula C10H1202 C10H11BrO:z C10H10Br20:2
Molecular Weight (
164.20 243.10 321.99
g/mol)
CAS Number 536-66-3 51605-88-0 2484889-02-1
LogP (Predicted) ~3.4 ~4.2 Higher than 4.2
) Lower than 2-bromo
pKa (Predicted) ~4.3 Lower than 4.3

analogue

Proposed Synthesis

While a specific, experimentally validated protocol for the synthesis of 2,6-Dibromo-4-
isopropylbenzoic acid is not readily available, a plausible synthetic route can be proposed
based on established organic chemistry principles, specifically the electrophilic aromatic
substitution (bromination) of benzoic acid derivatives.

Retrosynthetic Analysis

A logical approach involves the direct bromination of 4-isopropylbenzoic acid. The carboxylic
acid group is a deactivating meta-director, while the isopropyl group is an activating ortho-,
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para-director. The directing effects of these two groups are conflicting. However, under forcing

conditions with a suitable brominating agent and catalyst, di-bromination at the positions ortho

to the carboxylic acid can likely be achieved.

Proposed Experimental Protocol

Reaction: Bromination of 4-isopropylbenzoic acid.

Reagents and Materials:

4-isopropylbenzoic acid

Liquid bromine (Brz2)

Iron(11l) bromide (FeBrs) as a Lewis acid catalyst

A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)
Aqueous solution of sodium thiosulfate (NazS203)

Anhydrous magnesium sulfate (MgSOQOa)

Standard laboratory glassware for reflux and workup

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-
isopropylbenzoic acid in the chosen inert solvent.

Add a catalytic amount of iron(lll) bromide to the solution.

From the dropping funnel, add a stoichiometric excess (at least 2 equivalents) of liquid
bromine dropwise to the reaction mixture at room temperature with constant stirring.

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction
progress using an appropriate technique (e.g., Thin Layer Chromatography).

Upon completion, cool the reaction mixture to room temperature and quench the excess
bromine by adding an aqueous solution of sodium thiosulfate.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6287577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
e Remove the solvent under reduced pressure to obtain the crude product.

» Purify the crude product by recrystallization or column chromatography to yield 2,6-
Dibromo-4-isopropylbenzoic acid.

Note: This is a generalized, theoretical protocol. Optimization of reaction conditions
(temperature, reaction time, stoichiometry of reagents) would be necessary to achieve a good
yield and purity.

Synthesis Workflow Diagram
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Caption: Proposed synthesis workflow for 2,6-Dibromo-4-isopropylbenzoic acid.

Spectroscopic Characterization (Predicted)

While no experimental spectra for 2,6-Dibromo-4-isopropylbenzoic acid have been found, its
expected spectroscopic features can be predicted based on its structure and data from
analogous compounds.

'H NMR Spectroscopy

o Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region,
typically between 10-13 ppm.

o Aromatic Protons: Due to the symmetrical substitution pattern, the two aromatic protons at
positions 3 and 5 are chemically equivalent and will appear as a singlet. The exact chemical
shift would be influenced by the electron-withdrawing effects of the bromine and carboxylic
acid groups and the electron-donating effect of the isopropyl group.

e Isopropyl Group Protons:
o Methine Proton (-CH): A septet (or multiplet) would be expected.

o Methyl Protons (-CHs): A doublet would be expected due to coupling with the methine
proton.

3C NMR Spectroscopy

e Carbonyl Carbon (-COOH): A signal is expected in the range of 165-175 ppm.

o Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated, with the
carbons attached to the bromine atoms being significantly shifted.

 |Isopropyl Group Carbons: Two signals corresponding to the methine and methyl carbons.

Mass Spectrometry
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e Molecular lon Peak (M*): A characteristic isotopic pattern for two bromine atoms (*:2:1 ratio
for M+, M*+2, M*+4) would be the most definitive feature. The nominal molecular weight is
322.

o Fragmentation Pattern.: Common fragmentation pathways would likely include the loss of the
carboxylic acid group (-COOH), the isopropyl group (-CH(CHs)z2), and bromine atoms (-Br).

Potential Biological Activity and Applications in
Drug Development

There is no specific biological activity reported for 2,6-Dibromo-4-isopropylbenzoic acid.
However, the broader class of halogenated benzoic acids has been explored for various
therapeutic applications.

» Antimicrobial and Antifungal Activity: Halogenated aromatic compounds are known to exhibit
antimicrobial properties. The lipophilicity conferred by the bromine and isopropyl groups may
facilitate membrane disruption in microorganisms.

» Enzyme Inhibition: Benzoic acid derivatives can act as inhibitors for various enzymes. For
instance, some have been shown to inhibit tyrosinase. The specific substitution pattern of
2,6-Dibromo-4-isopropylbenzoic acid would determine its binding affinity and selectivity for
different enzyme active sites.

¢ Modulation of Signaling Pathways: While no specific pathways have been identified for this
molecule, related benzoic acid derivatives have been shown to modulate pathways involved
in inflammation and cellular proliferation. Further research would be needed to investigate if
2,6-Dibromo-4-isopropylbenzoic acid has any effect on pathways such as NF-kB or MAPK
signaling.

Given the lack of data, any potential application in drug development is purely speculative at
this stage and would require extensive screening and in vitro/in vivo studies.

Conclusion

2,6-Dibromo-4-isopropylbenzoic acid is a chemical entity for which detailed experimental
data is not currently available in the public domain. This guide has provided a theoretical

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b6287577?utm_src=pdf-body
https://www.benchchem.com/product/b6287577?utm_src=pdf-body
https://www.benchchem.com/product/b6287577?utm_src=pdf-body
https://www.benchchem.com/product/b6287577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6287577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

framework for its structure, potential synthesis, and predicted spectroscopic and biological
properties based on the analysis of structurally similar compounds. The information presented
here serves as a starting point for researchers interested in the synthesis and characterization
of this molecule and its potential applications in medicinal chemistry and materials science.
Further experimental investigation is necessary to validate these theoretical predictions and to
fully elucidate the chemical and biological profile of 2,6-Dibromo-4-isopropylbenzoic acid.

 To cite this document: BenchChem. [In-depth Technical Guide: 2,6-Dibromo-4-
isopropylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6287577#molecular-structure-of-2-6-dibromo-4-
isopropylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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